![molecular formula C18H15N5O2 B2840444 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 2034459-82-8](/img/structure/B2840444.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide
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Overview
Description
The compound “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms . The molecule also contains an indole ring, which is a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a 1,2,3-triazine ring attached to an indole ring via an ethyl linker. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the 1,2,3-triazine ring could make it susceptible to reactions with nucleophiles. The indole ring is also a common motif in organic chemistry and can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and location of functional groups, the overall size and shape of the molecule, and the specific arrangement of its atoms .Scientific Research Applications
Anti-Alzheimer Agents
The compound has been used in the design and synthesis of new anti-Alzheimer agents . It has been evaluated for its potential as a cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE .
Molecular Modeling
The compound has been used in molecular modeling studies . These studies help to understand the interaction of the compound with the target enzymes and predict its behavior in biological systems .
Molecular Dynamics Studies
Molecular dynamics studies have been performed on this compound . These studies provide insights into the stability of the compound and its interactions with other molecules over time .
Synthesis of Energetic Materials
The compound has been used in the synthesis of energetic materials . These materials have applications in various fields, including defense and space exploration .
Functional Materials
The compound has been used in the development of functional materials . These materials have unique properties that can be tailored for specific applications, such as sensors, spin labels, magnetic materials, and liquid crystals .
Polymer and Small Molecule Synthesis
The compound has been used in the synthesis of polymers and small molecules . These substances have a wide range of applications, from drug delivery to materials science .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with both AChE and BuChE, but it shows a stronger inhibitory activity against AChE . This compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, this compound affects the cholinergic pathway. The inhibition of these enzymes prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission, which is beneficial in conditions where cholinergic activity is diminished, such as Alzheimer’s disease .
Result of Action
The primary result of this compound’s action is the increased concentration of acetylcholine in the brain due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, which can improve cognitive function in conditions like Alzheimer’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(13-5-3-7-15-12(13)8-9-19-15)20-10-11-23-18(25)14-4-1-2-6-16(14)21-22-23/h1-9,19H,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTBZJLXUNKUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C4C=CNC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide |
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